molecular formula C8H8ClN3 B1456132 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638764-22-3

4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1456132
M. Wt: 181.62 g/mol
InChI Key: CQRHTSFHCJFYEX-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . This compound is used in the manufacture of Tofacitinib citrate . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied culminating a 59% conversion of compound 1 to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .


Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It is poorly soluble in water, but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Scientific Research Applications

Summary of the Application

4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested in vitro against seven selected human cancer cell lines .

Methods of Application or Experimental Procedures

The derivatives were synthesized using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Results or Outcomes

Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

2. Synthesis of Janus Kinase (JAK) Inhibitors

Summary of the Application

4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a practical building block in the synthesis of many JAK inhibitors .

Methods of Application or Experimental Procedures

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

Results or Outcomes

The improved synthesis method provides a practical approach for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block, which is used in the synthesis of many JAK inhibitors .

3. Synthesis of Tofacitinib

Summary of the Application

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate in the synthesis of Tofacitinib , a drug used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have had an inadequate response or intolerance to methotrexate .

Results or Outcomes

The successful synthesis of Tofacitinib using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as an intermediate has led to the production of a drug that is widely used in the treatment of rheumatoid arthritis .

4. Synthesis of Various Pharmaceutical Intermediates

Summary of the Application

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is widely used in the synthesis of many pharmaceutical intermediates, including CP690550, CGP76030, and others .

Results or Outcomes

The use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in the synthesis of various pharmaceutical intermediates has enabled the production of a range of drugs and therapeutic agents .

5. Design and Synthesis of New Anticancer Derivatives

Summary of the Application

A new series of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 were designed and synthesized . These derivatives were tested in vitro against seven selected human cancer cell lines .

Methods of Application or Experimental Procedures

The derivatives were synthesized using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Results or Outcomes

Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

6. Synthesis of Various Kinase Inhibitors

Summary of the Application

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Results or Outcomes

The use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in the synthesis of various kinase inhibitors has enabled the production of a range of drugs and therapeutic agents .

Future Directions

The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . This compound might be a practical building block in the synthesis of many JAK inhibitors .

properties

IUPAC Name

4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-3-6-7(9)11-5(2)12-8(6)10-4/h3H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRHTSFHCJFYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=C(N=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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